2-Furancarboxamide, N-(aminocarbonyl)-

Description

Contextualization within Furan (B31954) and Carboxamide Chemical Space

2-Furancarboxamide, N-(aminocarbonyl)- is situated at the intersection of two important classes of organic compounds: furans and carboxamides (specifically, acylureas). The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, a core structure found in numerous natural products and pharmacologically active molecules. wisdomlib.orgnih.gov Furan derivatives are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wisdomlib.orgnih.gov They serve as crucial intermediates in the synthesis of pharmaceuticals and other specialty chemicals. slideshare.netijsrst.com

The N-(aminocarbonyl)carboxamide portion of the molecule, an acylurea, is also a significant pharmacophore. Urea (B33335) and its derivatives are known to participate in various biological processes and are components of many therapeutic agents. scirp.orgresearchgate.net The combination of the furan heterocycle and the acylurea moiety in a single molecule creates a unique chemical entity with potential for synergistic or novel properties, making it an attractive subject for research and development in medicinal and materials chemistry. researchgate.net

Structural Features and Chemical Reactivity Considerations

The chemical reactivity of this compound is characterized by the functional groups present. The acylurea group is known to undergo rearrangement reactions, such as the O-to-N acyl migration, which can be a key step in certain synthetic pathways. ias.ac.in The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O and furan oxygen) allows for the formation of intricate intermolecular and intramolecular hydrogen bonding networks, which can influence its solid-state structure and solubility. The synthesis of related N-acylurea derivatives often involves the reaction of carboxylic acids with carbodiimides, which proceeds through an O-acylisourea intermediate. ias.ac.in

Table 1: Physicochemical Properties of 2-Furancarboxamide, N-(aminocarbonyl)- nih.gov

| Property | Value |

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 154.12 g/mol |

| IUPAC Name | N-carbamoylfuran-2-carboxamide |

| CAS Number | 17837-25-1 |

| SMILES | C1=COC(=C1)C(=O)NC(=O)N |

Overview of Research Significance as a Versatile Synthetic Scaffold and Biological Probe

The dual functionality of 2-Furancarboxamide, N-(aminocarbonyl)- makes it a valuable scaffold in organic synthesis. The furan ring can be modified through various reactions, such as electrophilic substitution or cycloaddition, while the acylurea group can be derivatized to introduce additional functional groups or to link the molecule to other chemical entities. This versatility allows for the creation of a diverse library of compounds for screening in drug discovery and materials science.

As a biological probe, the compound and its derivatives are of interest due to the established biological activities of both furans and ureas. wisdomlib.orgscirp.org Urea and thiourea (B124793) derivatives, in particular, have demonstrated a broad spectrum of biological activities, including acting as enzyme inhibitors and possessing antimicrobial and anticancer properties. researchgate.netmdpi.comnih.gov The furan moiety itself is a key component in several established drugs. nih.gov Therefore, 2-Furancarboxamide, N-(aminocarbonyl)- serves as a promising starting point for the design and synthesis of new therapeutic agents. Researchers have explored derivatives of similar structures for their potential as antibacterial, antifungal, and antiviral agents. scirp.orgresearchgate.net

Structure

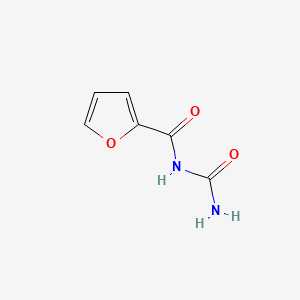

2D Structure

3D Structure

Properties

IUPAC Name |

N-carbamoylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-6(10)8-5(9)4-2-1-3-11-4/h1-3H,(H3,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDKVRKKTVEOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170462 | |

| Record name | 2-Furancarboxamide, N-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17837-25-1 | |

| Record name | N-(Aminocarbonyl)-2-furancarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017837251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC13687 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxamide, N-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(AMINOCARBONYL)-2-FURANCARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CEL690PN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Furancarboxamide, N-(aminocarbonyl)-

The formation of 2-furoylurea is primarily achieved through established organic chemistry reactions that couple a furan-2-carbonyl precursor with a urea (B33335) or a related nitrogen-containing reactant.

Classical Condensation and Amidation Approaches

The most direct and classical method for synthesizing 2-furoylurea involves the acylation of urea with an activated derivative of 2-furoic acid. The common precursor for this reaction is 2-furoyl chloride. wikipedia.org This acyl chloride can be prepared by treating 2-furoic acid with a chlorinating agent like thionyl chloride or phosgene (B1210022). wikipedia.orggoogle.com

The subsequent reaction of 2-furoyl chloride with urea proceeds via a nucleophilic acyl substitution mechanism. The amino group of urea attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the N-acylurea linkage. This condensation reaction is typically performed in a suitable solvent, and a base may be used to scavenge the hydrogen chloride byproduct.

An alternative, though less direct, route involves the reaction of 2-furoyl isocyanate with ammonia (B1221849). The isocyanate can be generated from 2-furoyl chloride via a Curtius rearrangement of an intermediate acyl azide. This method, while effective, involves more steps and potentially hazardous intermediates.

Exploration of Alternative Precursor Synthesis and Intermediate Isolation

Research into the synthesis of N-acylureas has explored various precursor strategies to improve efficiency and avoid harsh reagents. One approach involves the in-situ generation of a highly reactive intermediate. For instance, the carbonylation of an amine using a phosgene equivalent like triphosgene (B27547) can generate an isocyanate in the reaction mixture, which then reacts with a nucleophile. mdpi.com Adapting this to the target molecule, 2-furancarboxamide could potentially be converted to 2-furoyl isocyanate and subsequently trapped with ammonia.

Another synthetic strategy involves the use of carbamates as stable alternatives to isocyanates. mdpi.com For example, reacting 2-furancarboxamide with a chloroformate could yield an N-(alkoxycarbonyl)-2-furancarboxamide. This intermediate could then react with ammonia to produce 2-furoylurea. This two-step process offers a pathway that avoids the direct handling of isocyanates.

Optimization of Reaction Conditions and Selectivity Profiles

The efficiency and yield of the synthesis of 2-furoylurea are highly dependent on the reaction conditions. The choice of solvent, temperature, and catalyst can significantly influence the outcome. In the preparation of 2-furoyl chloride from 2-furoic acid using phosgene, using the product itself (furoyl chloride) as the solvent and a catalyst such as DMF or a tertiary amine can lead to high yields and purity, simplifying separation. google.com Reaction temperatures for this process are typically maintained between 60-85 °C. google.com

Optimization studies often focus on maximizing yield while minimizing side reactions. For condensation reactions, controlling the stoichiometry of the reactants is crucial to prevent the formation of di-acylated urea byproducts. The selection of the base and its quantity can also affect the selectivity of the reaction.

Table 1: Comparison of Synthetic Parameters for 2-Furoyl Chloride Preparation This table is generated based on data from related synthesis and is for illustrative purposes.

| Parameter | Method 1: Thionyl Chloride | Method 2: Phosgene |

|---|---|---|

| Reagent | Thionyl Chloride (SOCl₂) | Phosgene (COCl₂) |

| Solvent | Excess Thionyl Chloride or Inert Solvent | Furoyl Chloride (product) |

| Catalyst | None typically required | DMF, Triethylamine |

| Temperature | Reflux | 60-85 °C |

| Advantages | Common lab reagent, simpler setup. wikipedia.org | High purity and yield, solvent-free potential. google.com |

| Disadvantages | Excess reagent removal can be difficult. | Phosgene is highly toxic. |

Strategic Derivatization of the 2-Furancarboxamide Core Structure

The 2-furoylurea scaffold provides multiple sites for chemical modification, allowing for the generation of a diverse library of related compounds. These modifications can be broadly categorized into reactions on the furan (B31954) ring and alterations to the N-(aminocarbonyl) side chain.

Functionalization Reactions on the Furan Ring System

The furan ring is an electron-rich heterocycle susceptible to electrophilic substitution, primarily at the C5 position (the carbon atom adjacent to the oxygen and opposite the acyl group).

Electrophilic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce new functional groups onto the furan ring. For example, Meerwein arylation, which involves the copper-catalyzed decomposition of diazonium salts, has been used to introduce substituted phenyl groups at the 5-position of the furan ring in 2-furoic acid derivatives. researchgate.net This method offers a pathway to synthesize analogs like 5-methyl-2-furancarboxamide, N-(aminocarbonyl)-. nih.gov

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles, such as maleimides. nih.gov This reaction can be used to append larger, more complex structures to the furan core, although it often requires elevated temperatures and can be reversible. nih.gov

Ring Opening: Under certain acidic conditions, the furan ring can undergo ring-opening reactions to form carbonyl-containing linear structures, such as derivatives of levulinic acid. mdpi.com This transformation fundamentally alters the core structure from a heterocyclic to an aliphatic system.

Table 2: Potential Functionalization Reactions on the Furan Ring This table is generated based on known furan chemistry and is for illustrative purposes.

| Reaction Type | Reagents | Position of Substitution | Resulting Structure |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro-2-furoylurea derivative |

| Bromination | NBS, BPO | C5 | 5-Bromo-2-furoylurea derivative |

| Arylation | Ar-N₂⁺Cl⁻, Cu(II) | C5 | 5-Aryl-2-furoylurea derivative |

Systematic Modifications of the N-(aminocarbonyl) Moiety

The urea portion of the molecule also presents opportunities for derivatization. The terminal -NH₂ group is nucleophilic and can undergo reactions with various electrophiles.

Alkylation and Arylation: The terminal nitrogen can be alkylated or arylated to produce N,N'-disubstituted or N,N,N'-trisubstituted ureas. This can be achieved by reacting 2-furoylurea with alkyl halides or aryl halides under basic conditions.

Condensation Reactions: The -NH₂ group can react with aldehydes and ketones to form N-acyl-N'-(alkylidene)urea derivatives. These reactions typically require acid or base catalysis.

Acylation: Further acylation of the terminal nitrogen is possible, leading to the formation of diacylurea derivatives. For example, reacting 2-furoylurea with another acyl chloride would yield a compound with two different acyl groups attached to the urea backbone. Research on related structures has shown the synthesis of diacylhydrazide derivatives, indicating the feasibility of such modifications on the urea nitrogen. researchgate.net

These synthetic and derivatization strategies highlight the chemical versatility of 2-Furancarboxamide, N-(aminocarbonyl)-, making it a valuable building block for creating a wide range of more complex molecules.

Chemo- and Regioselective Synthesis of Advanced Analogues

The synthesis of advanced analogues of 2-Furancarboxamide, N-(aminocarbonyl)- (2-furoylurea) often requires precise control over chemical reactivity to modify specific positions on the furan ring or the urea side chain. Modern synthetic strategies increasingly focus on chemo- and regioselectivity to access structurally diverse and complex molecules efficiently.

A prominent strategy involves the palladium-catalyzed C-H arylation of furan scaffolds, which allows for the introduction of various aryl and heteroaryl groups at specific positions. mdpi.com For instance, using an 8-aminoquinoline (B160924) directing group, it is possible to selectively functionalize the C3 position of a benzofuran-2-carboxamide (B1298429) scaffold. mdpi.com This method provides a modular approach to generating diverse libraries of analogues. mdpi.com Another powerful technique is palladium-catalyzed aminocarbonylation, which has been successfully applied to synthesize isoquinoline-1-carboxamides from 1-iodoisoquinoline (B10073) under mild conditions (1 bar CO, 50 °C), demonstrating a selective method for constructing the carboxamide moiety. mdpi.com

Organocatalysis also offers a valuable route to achieving high selectivity. The use of bifunctional organocatalysts, such as Takemoto's catalyst, has been noted in the asymmetric synthesis of new heterocyclic hybrid molecules. nih.gov These catalysts can facilitate reactions with high stereocontrol. nih.gov Furthermore, metal-free approaches have been developed, such as the triflic acid (TfOH)-mediated cascade hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas. rsc.org This method yields highly functionalized spiro-heterocycles with excellent yields and complete regioselectivity. rsc.org

The development of these selective methods is crucial for creating novel penta- and hexaoxygenated guaianolides, which can serve as potential anticancer agents. nih.gov The ability to functionalize specific sites on a core structure, such as through a one-pot substitution-oxidation of an allylic ester to an α,β-unsaturated ketone, is a key step in the synthesis of complex natural product analogues. nih.gov

Table 1: Methodologies for Chemo- and Regioselective Synthesis of Analogues

| Methodology | Catalyst/Reagent | Selectivity Achieved | Target Moiety | Reference |

|---|---|---|---|---|

| Directed C-H Arylation | Pd(OAc)₂ / 8-aminoquinoline | Regioselective arylation at C3-position | Benzofuran-2-carboxamide | mdpi.com |

| Aminocarbonylation | Pd(OAc)₂ / 2 PPh₃ | Selective formation of carboxamide | Isoquinoline-1-carboxamide | mdpi.com |

| Asymmetric Synthesis | Takemoto's bifunctional organocatalyst | Asymmetric formation of heterocyclic hybrids | Isoindolinone derivatives | nih.gov |

| Cascade Cyclization | Triflic acid (TfOH) | Regioselective synthesis of spiro-heterocycles | Spiro quinazolinones | rsc.org |

Mechanistic Investigations of Key Synthetic Transformations

Elucidation of Reaction Pathways and Proposed Intermediates

Understanding the reaction pathways and the intermediates involved in the synthesis of 2-furoylurea and its analogues is fundamental to optimizing reaction conditions and improving yields. Mechanistic studies often combine experimental evidence with computational calculations to map the transformation process.

In palladium-catalyzed C-H arylation reactions used to synthesize advanced benzofuran-2-carboxamide analogues, the proposed mechanism proceeds through a Pd(II)/Pd(IV) catalytic cycle. mdpi.com The cycle is initiated by the coordination of the palladium(II) catalyst to the substrate, leading to the formation of a palladacycle intermediate (B) with the release of acetic acid. mdpi.com This is followed by the oxidative addition of an aryl iodide, which generates a Pd(IV)-intermediate (C). mdpi.com The final product is formed after reductive elimination from this intermediate, regenerating the active Pd(II) catalyst. mdpi.com A key diversification step, transamidation, proceeds through an intermediate N-acyl-Boc-carbamate, which can then react with various amines without the need for a catalyst. mdpi.com

For the formation of thioamides, which are structural cousins of the urea moiety, mechanistic studies on the aminolysis of dithioesters suggest a pathway involving a zwitterionic intermediate. nih.gov The reaction begins with the reversible nucleophilic addition of a primary amine to the dithioester, forming the zwitterion. nih.gov The nature of the substituents can either accelerate or hinder the subsequent elimination step that leads to the final thioamide product. nih.gov

Table 2: Proposed Intermediates in Synthetic Transformations

| Reaction Type | Proposed Intermediate | Role in Pathway | Reference |

|---|---|---|---|

| Pd-Catalyzed C-H Arylation | Palladacycle (B) | Formed after C-H activation | mdpi.com |

| Pd-Catalyzed C-H Arylation | Pd(IV) Complex (C) | Formed via oxidative addition of aryl iodide | mdpi.com |

| Transamidation | N-acyl-Boc-carbamate | Activated species for subsequent aminolysis | mdpi.com |

| Thioamide Synthesis | Zwitterionic Intermediate | Formed from nucleophilic addition of amine to dithioester | nih.gov |

Role of Catalysis in Facilitating Chemical Conversions

Catalysis is a cornerstone in the modern synthesis of 2-furoylurea analogues, enabling efficient, selective, and environmentally benign chemical conversions. Both metal-based and organocatalytic systems play significant roles.

Palladium catalysis is particularly versatile and widely used. In addition to the C-H arylation mentioned previously, palladium catalysts are effective for aminocarbonylation reactions, which are crucial for constructing the carboxamide bond. mdpi.commdpi.com A common system involves an in-situ generated Pd(0) catalyst from Pd(OAc)₂ and phosphine (B1218219) ligands like PPh₃, which facilitates the reaction of iodo-heteroarenes with amines and carbon monoxide. mdpi.com

Transition metals other than palladium are also employed. Manganese(I)-catalyzed amidation provides a method for the direct synthesis of amides from a wide variety of esters and amines with a low catalyst loading. researchgate.net In the field of biomass conversion, ruthenium and nickel catalysts are used for the oxidation of furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA). nih.govnih.gov For example, Ru cluster-embedded Ni(OH)₂ nanosheets have shown high efficiency, where the catalysis is facilitated by the interconversion between Ni³⁺ and Ni²⁺ states. nih.gov

Organocatalysis represents a powerful, metal-free alternative. Thiourea (B124793) derivatives, for example, function as hydrogen bond donor catalysts. researchgate.net They activate electrophiles, such as carbonyl compounds, facilitating nucleophilic attack. researchgate.net N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a widely used catalyst of this type. researchgate.net Bifunctional thiourea catalysts combine hydrogen bonding with a tertiary amino group, which is critical for achieving high enantioselectivity in reactions like the aza-Michael addition. researchgate.net These catalysts are instrumental in developing greener processes for synthesizing active pharmaceutical ingredients. researchgate.net

Table 3: Catalysts and Their Roles in Chemical Conversions

| Catalyst Type | Example | Role/Mechanism | Application | Reference |

|---|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂/PPh₃ | Forms active Pd(0) species for cross-coupling | Aminocarbonylation, C-H Arylation | mdpi.commdpi.com |

| Manganese Catalyst | Manganese(I) Complex | Catalyzes direct amidation | Amide synthesis from esters and amines | researchgate.net |

| Nickel/Ruthenium Catalyst | Ru/Ni(OH)₂ | Facilitates oxidation via Ni²⁺/Ni³⁺ interconversion | Oxidation of HMF to FDCA | nih.gov |

| Thiourea Organocatalyst | Schreiner's Catalyst | Activates electrophiles via double hydrogen bonding | Nucleophilic additions | researchgate.net |

| Bifunctional Thiourea | Takemoto's Catalyst | Combines H-bonding and enamine catalysis | Asymmetric aza-Michael additions | nih.govresearchgate.net |

Computational and Theoretical Investigations of 2 Furancarboxamide, N Aminocarbonyl and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic characteristics that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. nih.gov For a molecule like 2-Furancarboxamide, N-(aminocarbonyl)-, DFT calculations are employed to optimize the molecular geometry and to determine its ground state electronic properties. nih.gov

Key properties investigated through DFT include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. uctm.edu

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For 2-furoylurea, the oxygen atoms of the carbonyl and furan (B31954) groups are expected to be regions of negative potential, while the N-H protons are regions of positive potential, indicating sites for potential hydrogen bonding.

Table 1: Representative Ground State Properties Calculated by DFT This table presents typical parameters investigated for organic molecules similar to 2-Furancarboxamide, N-(aminocarbonyl)- using DFT methods.

| Property | Description | Typical Significance for 2-Furoylurea |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| MEP Minima/Maxima | Regions of most negative/positive electrostatic potential. | Predicts sites for non-covalent interactions like H-bonding. |

Quantum chemical calculations are invaluable for mapping out reaction pathways and understanding reaction mechanisms. By calculating the energies of reactants, products, and, crucially, the short-lived transition states and intermediates, a comprehensive potential energy surface for a chemical reaction can be constructed. nih.gov

For the synthesis or degradation of 2-Furancarboxamide, N-(aminocarbonyl)-, computational analysis can elucidate the mechanism by:

Identifying Transition States: A transition state represents the highest energy point along a reaction coordinate. DFT calculations can locate these structures and the absence of imaginary frequencies in vibrational analysis confirms that the optimized geometry corresponds to a minimum energy state. uctm.edu

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier for a reaction. A lower activation energy implies a faster reaction rate.

Evaluating Reaction Enthalpies: The energy difference between products and reactants determines whether a reaction is exothermic or endothermic.

These studies provide detailed insight into the feasibility of a proposed reaction mechanism, which can be difficult to obtain through experimental means alone.

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on electronic structure, molecular modeling and dynamics simulations explore the physical movements and conformational possibilities of atoms and molecules over time.

2-Furancarboxamide, N-(aminocarbonyl)- possesses several rotatable bonds, particularly around the amide and urea (B33335) linkages. This flexibility allows the molecule to adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers between them.

Metadynamics simulations, a form of molecular dynamics, can be used to explore the conformational equilibria of urea derivatives in different environments, such as in solution. researchgate.net These simulations reveal that the stability of different conformers can be significantly influenced by interactions with solvent molecules. researchgate.net For 2-furoylurea, key areas of conformational freedom include the rotation of the furan ring relative to the carbonyl group and the rotation around the C-N and N-C bonds of the urea moiety. Mapping the energy landscape provides a complete picture of all possible conformations and their relative energies. researchgate.net

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 2-furoylurea or its analogues, might bind to the active site of a large biomolecule, typically a protein or enzyme. nih.gov This method is central to structure-based drug design.

The process involves:

Defining the Binding Site: A specific pocket or cavity on the target protein is identified as the binding site.

Generating Ligand Conformations: The docking algorithm samples numerous conformations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each conformation, ranking the most likely binding poses. nih.gov

For analogues of 2-furoylurea, docking studies can predict crucial interactions, such as hydrogen bonds between the urea's N-H groups or carbonyl oxygen and amino acid residues in an enzyme's active site. nih.gov For instance, studies on diaryl urea derivatives have shown that the urea moiety often acts as a key hydrogen-bonding scaffold. nih.govnih.gov These predictions help to rationalize observed biological activity and guide the design of new, more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogues of 2-Furancarboxamide, N-(aminocarbonyl)-, a QSAR model could be developed to predict their potency as inhibitors of a specific enzyme.

The development of a QSAR model typically involves:

Data Set: A collection of analogue compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule, including steric properties (e.g., molecular weight), electronic properties (e.g., polarizability), and topological properties (e.g., degree of branching). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

Successful QSAR models for urea-containing compounds have identified descriptors related to molecular size, aromaticity, and polarizability as being important for their inhibitory activity. nih.gov Such models provide a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts.

Development of 2D and 3D-QSAR Models for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are instrumental in understanding the mechanisms of action of bioactive molecules and in predicting the activity of newly designed compounds. Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been applied to analogues of 2-Furancarboxamide, N-(aminocarbonyl)-, such as other furan carboxamides and acylureas, to elucidate the key structural features governing their biological effects.

2D-QSAR Studies:

In 2D-QSAR, the biological activity is correlated with molecular descriptors that can be calculated from the 2D representation of the molecule. These descriptors can be constitutional, topological, electrostatic, or quantum-chemical in nature. For instance, a study on a series of furan-3-carboxamides with antimicrobial activity utilized 2D-QSAR to establish a correlation between various physicochemical parameters and their biological efficacy. nih.gov Such models help in identifying which molecular properties are most influential in determining the antimicrobial action.

Another 2D-QSAR study on nitrofuran derivatives as antitubercular agents identified 16 descriptors from six different classes (Constitutional, Functional, Atom Centered Fragments, Topological, Galvez, and 2D autocorrelation) that were crucial for their activity. aimspress.com The presence of a furan ring substituted with a nitro group was found to be essential. aimspress.com These findings underscore the importance of specific structural motifs and physicochemical properties in the biological activity of furan-containing compounds.

3D-QSAR Studies: CoMFA and CoMSIA

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. These methods are particularly useful for understanding ligand-receptor interactions.

A 3D-QSAR study on a series of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives as selective COX-2 inhibitors yielded statistically significant CoMFA and CoMSIA models. nih.govsrce.hr The CoMFA model, which considers steric and electrostatic fields, and the CoMSIA model, which also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, both demonstrated good predictive ability. nih.gov The contour maps generated from these models revealed the significance of steric, electrostatic, hydrophobic, and hydrogen bond donor substituents in the COX-2 inhibitory activity of these furanone analogues. nih.govsrce.hr

Similarly, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors resulted in robust CoMFA and CoMSIA models with good predictive capabilities. nih.gov These models provided valuable insights for the design of new and more effective inhibitors. nih.gov

The statistical robustness of these models is typically evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). High values for these parameters indicate a reliable and predictive QSAR model.

Table 1: Statistical Parameters of 3D-QSAR Models for Furan and Acylurea Analogues

| Compound Series | QSAR Method | q² (Cross-validated R²) | R² (Non-cross-validated R²) | Predictive R² (r²_pred) | Reference |

|---|---|---|---|---|---|

| 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives | CoMFA | 0.664 | 0.916 | Not Reported | nih.gov |

| 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives | CoMSIA | 0.777 | 0.905 | Not Reported | nih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | CoMFA | 0.783 | 0.944 | 0.851 | nih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | CoMSIA | 0.728 | 0.982 | 0.814 | nih.gov |

| Camptothecin analogues with acylurea moiety | CoMFA | 0.580 | 0.991 | 0.993 | mdpi.com |

Prediction of Molecular Descriptors Relevant to Specific Biological Interactions

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The prediction and analysis of these descriptors are fundamental to understanding how a compound like 2-Furancarboxamide, N-(aminocarbonyl)- or its analogues might interact with biological targets.

Key molecular descriptors often considered in structure-activity relationship studies include:

Lipophilicity (logP): This descriptor measures the oil/water partition coefficient of a compound and is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The lipophilicity of N-aroyl-N'-arylureas has been identified as a key factor influencing their insecticidal activity. researchgate.net

Electronic Properties: Descriptors such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO) provide insights into a molecule's reactivity and its ability to engage in electrostatic or charge-transfer interactions with a biological target.

Steric and Shape Descriptors: Molar refractivity, molecular volume, and surface area are examples of descriptors that characterize the size and shape of a molecule. These are critical for determining the complementarity of a ligand with its binding site.

In a QSAR study of diaryl urea derivatives as B-RAF inhibitors, the selected descriptors indicated that size, degree of branching, aromaticity, and polarizability significantly affected the inhibitory activity. nih.gov Furthermore, molecular docking studies on these compounds highlighted the importance of hydrogen bonding and specific orientations within the active site for their biological function. nih.gov

For furan-containing compounds, the electron-rich nature of the furan ring allows for various electrical interactions with biomolecules, potentially facilitating strong binding to enzymes or receptors. ijabbr.com The aromaticity of the furan ring can also contribute to the metabolic stability and bioavailability of the compounds. ijabbr.com

The analysis of molecular descriptors is not only crucial for QSAR modeling but also for predicting the drug-likeness of a compound. For instance, in a study of 2-phenylamino-3-acyl-1,4-naphtoquinones, molecular descriptors such as half-wave potentials, hydrophobicity, and molar refractivity were used to discuss their antiproliferative activities. researchgate.net

Table 2: Key Molecular Descriptors and Their Relevance in Biological Interactions

| Descriptor Type | Example Descriptors | Relevance to Biological Interactions | Reference |

|---|---|---|---|

| Lipophilicity | logP, ClogP | Governs ADME properties and membrane permeability. | researchgate.net |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influences electrostatic interactions, hydrogen bonding, and reactivity. | nih.gov |

| Steric/Shape | Molar refractivity, Molecular volume, Surface area | Determines the fit of a ligand into a receptor's binding pocket. | researchgate.net |

| Topological | Connectivity indices, Shape indices | Encodes information about molecular size, branching, and cyclicity. | aimspress.com |

Molecular Mechanisms of Action and Biomolecular Interactions

Interaction with Ribonuclease H (RNase H) Activity of HIV-1/2 Reverse Transcriptase (RT)

The primary mechanism of action for 2-Furancarboxamide, N-(aminocarbonyl)- involves the allosteric inhibition of the RNase H function of HIV-1 RT. nih.govnih.gov This is distinct from active-site inhibitors that typically chelate the divalent metal ions essential for catalysis. nih.govnih.gov

Allosteric Modulation and Conformational Dynamics of Enzyme Function

2-Furancarboxamide, N-(aminocarbonyl)- belongs to a class of compounds known as vinylogous ureas, which have been shown to be allosteric inhibitors of HIV-1 RT's RNase H activity. nih.govnih.gov Allosteric inhibitors function by binding to a site on the enzyme distinct from the active site, inducing conformational changes that ultimately affect the enzyme's catalytic function. nih.govnih.gov

Binding of vinylogous ureas like NSC727448 is thought to induce conformational changes in the HIV-1 RT heterodimer, which consists of a p66 and a p51 subunit. nih.govnih.gov These changes can alter the geometry of the RNase H active site on the p66 subunit, thereby inhibiting its function. nih.gov Studies on related allosteric inhibitors have shown that binding to the enzyme can affect the flexibility and conformation of distant regions, including the RNase H primer grip, which is crucial for substrate positioning. nih.gov While direct studies on the specific conformational dynamics induced by 2-Furancarboxamide, N-(aminocarbonyl)- are not extensively detailed in the available literature, the binding of a related vinylogous urea (B33335), NSC727447, was observed to induce a conformational change in HIV-1 RT, suggesting a reordering of bonds within the protein. nih.gov This highlights the dynamic nature of the allosteric inhibition by this class of compounds.

Characterization of Inhibitor Binding Sites (e.g., p51 thumb subdomain)

The binding site for vinylogous ureas, including by strong inference 2-Furancarboxamide, N-(aminocarbonyl)-, has been localized to the thumb subdomain of the p51 subunit of HIV-1 RT. nih.govnih.govnih.gov This is a significant finding as the p51 subunit is catalytically inactive but plays a crucial structural role. nih.gov The p51 thumb is in direct contact with the p66 RNase H domain, providing a structural basis for the allosteric inhibition. nih.gov

Protein footprinting experiments using mass spectrometry on the related vinylogous urea NSC727447 indicated that residues Cys280 and Lys281 in helix I of the p51 thumb subdomain were affected by ligand binding. nih.gov This suggests that this region is a key component of the inhibitor binding pocket. The proximity of the p51 thumb to the p66 RNase H domain allows for the transmission of conformational changes from the inhibitor binding site to the catalytic center. nih.gov Molecular modeling studies have further supported the definition of an inhibitor binding site within the p51 thumb subdomain. nih.gov

Structure-Activity Relationship (SAR) of Analogues in RNase H Inhibition: Mechanistic Insights

Structure-activity relationship (SAR) studies on a series of vinylogous ureas have provided insights into the key chemical features required for the inhibition of HIV-1 RNase H. Both 2-Furancarboxamide, N-(aminocarbonyl)- (NSC727448) and a related compound, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (NSC727447), share a 3-CONH2-substituted thiophene (B33073) or furan (B31954) ring, which appears to be a crucial pharmacophore. nih.govnih.gov

For analogues of NSC727448, modifications of the 2-NH2 and 3-CONH2 functions on the dimethylthiophene ring were investigated. It was found that 2-NH2-modified analogues displayed potency that was either equivalent to or enhanced compared to the parent compound. nih.gov A particularly active analogue resulted from the intramolecular cyclization of the 2-NH2 and 3-CONH2 groups. nih.gov This suggests that the spatial arrangement and electronic properties of these functional groups are critical for effective binding to the allosteric site on the p51 thumb subdomain.

The following table summarizes the inhibitory activity of selected vinylogous urea analogues against HIV-1 RT RNase H, highlighting key SAR findings.

Table 1: Inhibition of HIV-1 RNase H by Vinylogous Urea Analogues

| Compound | Modification | IC50 (µM) on HIV-1 RT RNase H |

|---|---|---|

| NSC727448 | N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide | Data not explicitly provided, but identified as a modestly potent inhibitor nih.gov |

| Compound 16 | Intramolecular cyclization of 2-NH2 and 3-CONH2 groups of a related analogue | Most active of the series nih.gov |

| Compound 23 | Benzene ring of Compound 16 lacked the 4'-NO2 group | Severely reduced inhibitory potency nih.gov |

Data is based on a study of vinylogous ureas and their analogues. nih.govnih.gov

Kinetic Analysis of Enzyme Inhibition (e.g., inhibition constants, binding affinities)

Thermodynamic binding profiles for NSC727447 indicated a large unfavorable entropic contribution, which was balanced by a large favorable enthalpic value. nih.gov This thermodynamic signature is often indicative of a binding mechanism that involves a significant conformational change in the protein upon ligand binding. nih.gov

Protein Footprinting and Mutagenesis Studies to Define Binding Epitopes

Protein footprinting and site-directed mutagenesis have been instrumental in defining the binding epitope for vinylogous ureas on HIV-1 RT. As mentioned previously, mass spectrometric protein footprinting of NSC727447 implicated residues Cys280 and Lys281 in the α-helix I of the p51 thumb subdomain in inhibitor binding. nih.gov

To further delineate the binding site, alanine (B10760859) scanning mutagenesis was performed on residues within and flanking α-helix I of the p51 subunit. nih.gov These studies confirmed the critical role of this region in the binding of vinylogous urea inhibitors. Specifically, mutations at Cys280 and Thr286 in the p51 thumb were shown to confer high-level resistance to a potent thieno[2,3-d]pyrimidin-4(3H)-one analogue of vinylogous ureas. nih.gov This provides strong evidence that the p51 α-helix I and its adjacent regions constitute the binding site for this class of allosteric inhibitors. nih.gov

Exploration of Interactions with Other Enzymatic Systems

The available scientific literature primarily focuses on the interaction of 2-Furancarboxamide, N-(aminocarbonyl)- and related vinylogous ureas with the RNase H activity of HIV-1/2 RT. There is currently a lack of information regarding the interaction of this specific compound with other enzymatic systems. Further research would be required to explore its selectivity profile and potential off-target effects on other nucleases or enzymes.

Investigation of Tyrosine Kinase Inhibition (e.g., cFMS Receptor Tyrosine Kinase, Akt/PKB)

No peer-reviewed articles or database entries were found that investigate the inhibitory activity of 2-Furancarboxamide, N-(aminocarbonyl)- against tyrosine kinases, including the cFMS receptor tyrosine kinase or the serine/threonine kinase Akt/PKB. While the inhibition of these kinases is a significant area of research for various therapeutic areas, this particular compound does not appear to have been studied in this context.

Other Defined Receptor or Enzyme Binding Modalities and Mechanistic Hypotheses

A comprehensive search of scientific literature did not yield any studies detailing the binding of 2-Furancarboxamide, N-(aminocarbonyl)- to any other specific biological receptors or enzymes. Consequently, there are no established mechanistic hypotheses regarding its mode of action on a molecular level.

Influence on Cellular Biochemical Pathways (mechanistic studies, e.g., enzyme-ligand complexes)

There is no available research on the effects of 2-Furancarboxamide, N-(aminocarbonyl)- on cellular biochemical pathways. Studies involving the formation of enzyme-ligand complexes with this compound or its impact on specific cellular signaling cascades have not been published.

Development and Application as Chemical Probes for Cellular Interrogation

The development and application of small molecules as chemical probes are crucial for dissecting cellular functions. However, there is no evidence in the scientific literature to suggest that 2-Furancarboxamide, N-(aminocarbonyl)- has been developed or utilized as a chemical probe for cellular interrogation.

Applications As Chemical Intermediates and Research Tools

Role as a Versatile Synthetic Intermediate in Organic Chemistry

2-Furancarboxamide, N-(aminocarbonyl)- serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its furan (B31954) and acylurea components. The furan ring can participate in various substitution and ring-opening reactions, while the acylurea group offers multiple sites for chemical modification.

One of the key applications of urea (B33335) derivatives in organic synthesis is in the construction of heterocyclic rings. For instance, ureas and their analogues are well-established precursors for the synthesis of pyrimidine derivatives. Pyrimidines and their fused counterparts are a significant class of heterocyclic compounds that form the basic framework of nucleic acids, DNA, and RNA bu.edu.eg. The general strategy for pyrimidine synthesis often involves the condensation of a compound containing a urea or similar N-C-N fragment with a three-carbon dielectrophilic component bu.edu.eg. Given this, 2-furoylurea is a potential precursor for the synthesis of furo[2,3-d]pyrimidine derivatives. These fused heterocyclic systems are of considerable interest due to their structural similarity to purines, which suggests potential biological activity researchgate.netresearchgate.net.

The reactivity of the furan moiety further enhances the synthetic utility of 2-furoylurea. The furan ring can undergo various transformations, allowing for the introduction of additional functional groups or the construction of more complex molecular architectures. This versatility makes 2-Furancarboxamide, N-(aminocarbonyl)- a useful building block for creating diverse molecular libraries for screening in drug discovery and other applications.

Multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of complex molecules in a single step, and urea derivatives can be valuable components in such reactions nih.gov. The presence of both a nucleophilic nitrogen and an electrophilic carbonyl group in the acylurea moiety of 2-furoylurea suggests its potential utility in MCRs to generate novel heterocyclic scaffolds.

Utilization in the Development of Research Compounds for Agrochemical Investigations (non-clinical)

The structural features of 2-Furancarboxamide, N-(aminocarbonyl)- make it an interesting candidate for exploration in the field of agrochemicals. The furan ring is present in various natural and synthetic compounds with biological activity, and the urea functional group is a key component of many commercial herbicides and insecticides.

A significant class of insecticides, the benzoylphenylureas (BPUs), act as chitin synthesis inhibitors. These compounds disrupt the formation of chitin, a crucial component of the insect exoskeleton, leading to mortality during molting. The general structure of BPUs features a benzoyl group linked to an aniline moiety through a urea bridge. By analogy, 2-furoylurea, which possesses a furoyl group instead of a benzoyl group, can be considered a bioisostere of these potent insecticides. This structural similarity suggests that derivatives of 2-furoylurea could exhibit similar modes of action and may be promising leads for the development of new insecticidal agents. Non-clinical studies are essential in the early stages of drug and pesticide development to assess the potential efficacy and safety of new compounds nih.gov. The screening of a library of compounds derived from 2-furoylurea in non-clinical agrochemical investigations could lead to the discovery of novel pesticides with improved properties.

Furthermore, the urea and pyrimidine moieties are found in a number of herbicides. For example, some pyrimidine derivatives are known to act as herbicides growingscience.com. As discussed in the previous section, 2-furoylurea can be a precursor to furo[2,3-d]pyrimidines, which could then be screened for herbicidal activity. The development of novel bioactive molecules for agrochemical applications is a continuous process driven by the need to overcome resistance and improve environmental safety nih.gov. The versatile chemistry of 2-furoylurea allows for the synthesis of a wide range of derivatives, making it a valuable tool for generating chemical diversity in the search for new agrochemicals.

Potential Applications in Materials Science Research (theoretical/exploratory)

The furan ring in 2-Furancarboxamide, N-(aminocarbonyl)- offers intriguing possibilities for its use in materials science, particularly in the synthesis of polymers. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics, as the furan precursor, furfural, can be obtained from renewable biomass.

Polyamides and polyureas are classes of polymers with excellent thermal and mechanical properties. The synthesis of these polymers typically involves the polycondensation of diamines with diacids or diisocyanates, respectively. The structure of 2-furoylurea, containing both a carboxamide and a urea functional group, suggests that it could theoretically act as a monomer in polymerization reactions. For instance, under appropriate conditions, the urea moiety could potentially react with other functional groups to form a polymer backbone. While direct polymerization of 2-furoylurea has not been extensively reported, the synthesis of furan-based polyamides and polyureas from other furan-containing monomers is well-documented researchgate.net. This suggests that with further research and development of suitable reaction conditions, 2-furoylurea or its derivatives could be utilized as novel monomers for the creation of sustainable and high-performance polymers.

The exploratory research in this area would focus on developing synthetic routes to incorporate the 2-furoylurea unit into polymer chains and characterizing the properties of the resulting materials. The rigidity of the furan ring could impart desirable thermal stability to the polymers, while the urea linkages could provide strong intermolecular hydrogen bonding, enhancing their mechanical strength.

Use as a Scaffold for Rational Design in Chemical Biology and Mechanistic Studies

The concept of a "scaffold" is central to modern drug discovery and chemical biology. A scaffold represents the core structure of a molecule that can be systematically modified with various functional groups to create a library of compounds for biological screening. The furan ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of bioactive natural products and synthetic drugs.

2-Furancarboxamide, N-(aminocarbonyl)- combines the furan scaffold with a urea moiety, which is also a common structural motif in many enzyme inhibitors. For example, many kinase inhibitors, which are a major class of anti-cancer drugs, incorporate a urea or an amide linkage to interact with the hinge region of the kinase active site researchgate.netmdpi.comnih.govnih.govbiorxiv.org. The rational design of new bioactive molecules often involves identifying a promising scaffold and then using computational and synthetic methods to optimize its interactions with a biological target nih.govnih.govresearchgate.netunimi.it.

The 2-furoylurea scaffold provides a versatile platform for such rational design efforts. The furan ring can be substituted at various positions to modulate the compound's steric and electronic properties, while the urea group can be modified to fine-tune its hydrogen bonding capabilities. This allows for the systematic exploration of the chemical space around the scaffold to identify potent and selective inhibitors of specific enzymes or receptors.

Furthermore, derivatives of 2-furoylurea can be used as chemical probes in mechanistic studies to investigate biological pathways. By designing molecules that specifically interact with a particular protein, researchers can elucidate the function of that protein in cellular processes. The straightforward synthesis of derivatives from the 2-furoylurea scaffold makes it an attractive tool for such investigations in chemical biology. Mechanistic studies involving the reactions of the acylurea moiety can also provide insights into the reactivity and potential metabolic fate of drugs containing this functional group rsc.org.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-acylureas, including 2-furoylurea, has traditionally relied on methods that can involve harsh conditions or complex reagents. reading.ac.uk Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Green Chemistry Approaches: The furan (B31954) moiety is often derived from biomass, positioning 2-furoylurea as a candidate for bio-based chemical development. nih.gov Future synthetic research could focus on:

Bio-derived Feedstocks: Exploring pathways that utilize naturally occurring C6-furanics, which are found in various plants and fungi, could minimize reliance on petroleum-based starting materials. nih.gov The metabolic pathways of these organisms could offer inspiration for novel, sustainable syntheses. nih.gov

Catalytic Innovations: Moving away from stoichiometric reagents towards catalytic systems is a core principle of green chemistry. Research into novel catalysts, such as non-noble metals (e.g., copper, nickel, iron), could reduce costs and environmental impact. mdpi.com

Alternative Solvents and Conditions: Investigating reactions in water or other green solvents at ambient temperatures can significantly improve the sustainability profile of the synthesis. researchgate.net For instance, the reaction of carboxylic acids with carbodiimides has been successfully performed in water to yield N-acylureas. researchgate.net

Advanced Synthetic Methods: Conventional methods for N-acylurea synthesis include the reaction of isocyanates with amides or N-acylisocyanates with amines, which may require harsh conditions. reading.ac.uk More recent and sophisticated methods offer milder and more versatile alternatives:

Two-Step and One-Pot Reactions: A facile two-step synthesis involving an N-(phenoxycarbonyl)benzamide intermediate has been shown to be effective for generating N-acyl ureas under mild conditions, tolerating a wide range of amines. nih.gov Similarly, one-pot, four-component reactions represent another advanced avenue, though they may use highly reactive reagents. reading.ac.uk

Solid-Phase Synthesis: While potentially utilizing more complex reagents, solid-phase synthesis offers advantages in purification and automation, which could be explored for creating libraries of 2-furoylurea derivatives. reading.ac.uk

| Synthetic Aspect | Traditional Approach | Proposed Future Direction | Potential Benefit |

| Starting Materials | Petroleum-derived reagents | Furfural and other C6-furanics from biomass nih.gov | Renewable sourcing, sustainability |

| Catalysis | Use of stoichiometric or precious metal catalysts | Non-noble metal catalysts, biocatalysis nih.govmdpi.com | Reduced cost and toxicity |

| Reaction Conditions | Harsh conditions (e.g., high temperature) reading.ac.uk | Ambient temperature, aqueous media researchgate.net | Energy efficiency, improved safety |

| Methodology | Acylation with reactive intermediates (e.g., isocyanates) reading.ac.uk | Mild two-step or one-pot procedures nih.gov | Higher yields, broader substrate scope |

Integration of Advanced Computational Studies for Predictive Chemical Behavior

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. For 2-Furancarboxamide, N-(aminocarbonyl)-, advanced computational methods can provide deep insights into its electronic structure and potential behavior.

Density Functional Theory (DFT): DFT is a robust computational method for modeling electronic behavior with relatively low computational cost. unimelb.edu.au Applying DFT to 2-furoylurea can:

Predict Reactivity and Stability: Calculations of Frontier Molecular Orbitals (HOMO-LUMO) can reveal the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity. pcbiochemres.comresearchgate.net Global reactivity descriptors can further quantify properties like electrophilicity and chemical hardness. researchgate.net

Elucidate Molecular Structure: DFT can be used to optimize the molecule's geometry and predict its most stable conformation. pcbiochemres.com

Simulate Spectroscopic Properties: Computational methods can predict NMR and IR spectra, aiding in the structural confirmation of synthesized compounds. mdpi.com

Molecular Dynamics (MD) and Other Advanced Methods: Beyond static DFT calculations, more advanced simulations can predict dynamic behavior and interactions:

Molecular Dynamics (MD): MD simulations can model the behavior of 2-furoylurea over time, providing insights into its conformational flexibility and interactions with solvents or biological macromolecules. nih.gov

Free Energy Perturbation (FEP): These methods can be used to predict binding affinities to protein targets, a key parameter in drug discovery. universiteitleiden.nl

Machine Learning and AI: As computational drug discovery advances, machine learning models can be trained on data from compounds like 2-furoylurea to predict properties for new, unsynthesized derivatives. universiteitleiden.nl

| Computational Method | Objective for 2-Furancarboxamide, N-(aminocarbonyl)- | Predicted Information |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity unimelb.edu.aunih.gov | HOMO-LUMO energy gap, molecular electrostatic potential, chemical hardness, stability pcbiochemres.comresearchgate.net |

| Molecular Dynamics (MD) | Simulate dynamic behavior and interactions nih.gov | Conformational changes, solvent interactions, binding modes to targets |

| Free Energy Perturbation (FEP) | Calculate binding affinity to biological targets universiteitleiden.nl | Quantitative prediction of protein-ligand binding strength |

| Machine Learning (ML) | Develop predictive models for derivatives universiteitleiden.nl | Bioactivity, toxicity, and other properties for virtual screening |

Comprehensive Mechanistic Elucidation of Novel Biomolecular Interactions

The N-acylurea scaffold is recognized as a valuable component in medicinal chemistry, partly due to its structural similarity to peptide bonds and its capacity for hydrogen bonding. reading.ac.uk A crucial area for future research is to understand how 2-Furancarboxamide, N-(aminocarbonyl)- interacts with biological systems on a molecular level.

Target Identification and Validation: While the broader class of N-acylureas has known biological activities, the specific targets of 2-furoylurea are largely unexplored. reading.ac.uk Future studies should aim to:

Utilize chemoproteomics approaches to identify protein binding partners in various cell types.

Employ computational docking studies against known protein families (e.g., kinases, proteases, GPCRs) to generate hypotheses for potential targets. nih.gov

Mechanistic Studies of Interaction: Once potential targets are identified, detailed mechanistic studies are required:

Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of 2-furoylurea bound to its protein target, revealing the specific atomic interactions.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction.

Furan-Based Cross-linking: The furan moiety itself can be used as a pro-reactive handle. Upon oxidation, it can form covalent cross-links with nearby nucleic acids or protein residues, providing a powerful tool to map binding sites and study molecular interactions in a biological context. rsc.orgnih.gov This technique has been successfully used to study DNA-protein interactions. rsc.orgnih.gov

| Research Area | Technique/Approach | Goal for 2-Furancarboxamide, N-(aminocarbonyl)- |

| Target Identification | Chemoproteomics, computational docking nih.gov | Identify specific protein binding partners. |

| Binding Site Mapping | Furan-oxidation cross-linking, mutagenesis rsc.orgnih.gov | Pinpoint the exact location of interaction on the target molecule. |

| Structural Elucidation | X-ray crystallography, Cryo-EM | Determine the 3D structure of the compound-protein complex. |

| Kinetic & Thermodynamic Analysis | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Quantify the binding affinity, kinetics, and thermodynamic driving forces. |

Exploration of Emerging Application Domains as Academic Research Tools

Beyond potential therapeutic uses, 2-Furancarboxamide, N-(aminocarbonyl)- and its derivatives could serve as versatile tools in academic research, contributing to the broader fields of chemical biology and materials science.

Chemical Biology Probes: The unique structure of 2-furoylurea makes it an attractive scaffold for developing chemical probes to study biological processes.

Fragment-Based Discovery: The compound can be used as a starting fragment in fragment-based drug discovery campaigns, where its binding to a protein target is first identified and then optimized to develop more potent molecules.

Scaffold for Libraries: The furan and urea (B33335) moieties can be systematically modified to create a library of derivatives. nih.gov This library could be screened against a wide range of biological targets to uncover new activities. mdpi.com

Materials Science: The furan ring is a key component in the development of bio-based polymers. nih.gov The urea group is also a fundamental building block for materials like polyureas. mdpi.com Future research could explore:

Monomer for Novel Polymers: Investigating the potential of 2-furoylurea as a monomer or cross-linking agent for creating new, functional polymers with unique properties derived from its furan and acylurea groups.

Functional Materials: The hydrogen bonding capabilities of the acylurea group could be exploited to design self-assembling materials or organogels.

| Application Domain | Specific Use | Rationale |

| Chemical Biology | Starting point for fragment-based drug discovery | Small, simple structure with potential for elaboration. |

| Scaffold for combinatorial library synthesis nih.govmdpi.com | Two distinct chemical moieties (furan, acylurea) for easy modification. | |

| Furan-oxidation probes for target mapping rsc.orgnih.gov | The furan ring is a latent reactive group for covalent labeling. | |

| Materials Science | Monomer for bio-based polymers nih.govmdpi.com | Contains both a furan ring and a urea linkage, both used in polymer chemistry. |

| Component for supramolecular assemblies | The N-acylurea group is a strong hydrogen bond donor/acceptor. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(aminocarbonyl)-2-furancarboxamide derivatives, and how can reaction conditions be optimized?

- Methodology : Derivatives are typically synthesized via coupling reactions between furan-2-carboxylic acid (or activated esters) and substituted amines. For example, N-(furan-2-ylmethyl)furan-2-carboxamide is synthesized using DCC/DMAP as coupling agents under mild conditions to form amide bonds . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (0–25°C), and reaction time (4–24 hrs). Monitoring via TLC and NMR ensures purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of synthesized derivatives?

- Methodology :

- ¹H/¹³C NMR : Identifies proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm) and carbonyl groups (δ 160–170 ppm) .

- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., N-(2-methoxybenzyl)furan-2-carboxamide: m/z 231.25) .

Q. What computational approaches predict the pharmacokinetic properties of these compounds?

- Methodology : Tools like PubChem provide descriptors (logP, polar surface area) to predict absorption and solubility. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like HIV RNase H. For N-(2,4-difluorophenyl)furan-2-carboxamide, docking studies suggested interactions with catalytic residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities among structurally similar derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, N-(2,4-difluorophenyl) derivatives show higher antimicrobial activity than non-halogenated analogs due to enhanced lipophilicity .

- Dose-Response Studies : Test compounds across concentrations to identify threshold effects. NSC727448 (a vinylogous urea) inhibited HIV RNase H at IC₅₀ = 2 µM, while structurally distinct analogs showed no activity .

Q. What strategies optimize reaction yield for coupling furan carboxylic acids with substituted amines?

- Methodology :

- Activation of Carboxylic Acids : Use EDCl/HOBt or DCC/DMAP to form reactive intermediates .

- Solvent Optimization : Polar aprotic solvents (DMF) improve solubility of aromatic amines.

- Catalyst Screening : DMAP accelerates amide bond formation by reducing steric hindrance .

Q. What is the hypothesized mechanism of action for derivatives acting as RNase H inhibitors, and how can this be validated?

- Hypothesis : Derivatives like NSC727448 bind to the RNase H active site or primer grip region, disrupting Mg²⁺ coordination required for catalysis .

- Validation :

- Site-Directed Mutagenesis : Replace residues (e.g., p66 RNase H Q475, Y501) to assess binding .

- Enzyme Assays : Measure inhibition kinetics (e.g., fluorescence-based RNA cleavage assays) .

Q. How do substituents on the furan ring or amide group influence bioactivity and stability?

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., Br) : Enhance metabolic stability (e.g., 5-bromo-N-(4-bromophenyl) derivatives resist hepatic degradation) .

- Hydrophobic Groups (e.g., adamantyl) : Improve membrane permeability (N-(adamantan-2-yl)furan-2-carboxamide: logP = 2.6) .

Q. What are the best practices for handling and storing these compounds given limited toxicological data?

- Safety Protocol :

- Storage : –20°C under inert gas (N₂/Ar) to prevent oxidation of the furan ring .

- Handling : Use PPE (gloves, fume hood) and avoid inhalation. Toxicity screening via Ames test or zebrafish models is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.